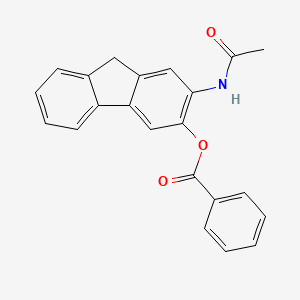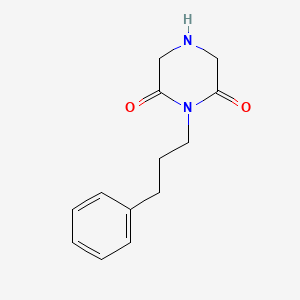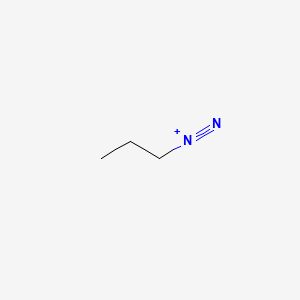
1-Propanediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanediazonium is an organic compound with the molecular formula C₃H₇N₂. It belongs to the class of diazonium salts, which are characterized by the presence of a diazonium group (N₂⁺) attached to an organic moiety. These compounds are known for their reactivity and are widely used in various chemical processes .
Preparation Methods
1-Propanediazonium can be synthesized through the diazotization of 1-propylamine. The process involves the reaction of 1-propylamine with nitrous acid (HNO₂) in the presence of a strong acid like hydrochloric acid (HCl). The reaction conditions typically require low temperatures to stabilize the diazonium ion .
Synthetic Route:
- Dissolve 1-propylamine in an aqueous solution of hydrochloric acid.
- Cool the solution to 0-5°C.
- Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the mixture while maintaining the low temperature.
- The diazonium salt, this compound chloride, precipitates out of the solution.
Industrial Production: The industrial production of diazonium salts, including this compound, often involves continuous flow processes to enhance safety and efficiency. These processes allow for better temperature control and mixing, reducing the risk of decomposition and side reactions .
Chemical Reactions Analysis
1-Propanediazonium undergoes various types of chemical reactions, including substitution, reduction, and coupling reactions. The reactivity of the diazonium group makes it a versatile intermediate in organic synthesis.
Substitution Reactions:
Sandmeyer Reaction: this compound can react with copper(I) chloride (CuCl) to form 1-chloropropane.
Gattermann Reaction: It can react with hydrogen cyanide (HCN) in the presence of copper(I) cyanide (CuCN) to form 1-cyanopropane.
Reduction Reactions:
- This compound can be reduced to 1-propylamine using reducing agents like hypophosphorous acid (H₃PO₂).
Coupling Reactions:
Scientific Research Applications
1-Propanediazonium and other diazonium salts have a wide range of applications in scientific research and industry:
Chemistry:
- Used as intermediates in the synthesis of various organic compounds.
- Employed in the preparation of azo dyes through coupling reactions .
Biology and Medicine:
- Diazonium salts are used in the modification of biomaterials to enhance their properties, such as biocompatibility and surface functionality .
Industry:
- Utilized in the production of polymers and coatings.
- Applied in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 1-propanediazonium involves the formation of a highly reactive diazonium ion (N₂⁺). This ion can undergo various reactions depending on the conditions and reagents used. The diazonium group acts as a good leaving group, facilitating substitution reactions. In coupling reactions, the diazonium ion forms a bridge between two aromatic rings, resulting in the formation of azo compounds .
Comparison with Similar Compounds
Properties
CAS No. |
103322-03-8 |
|---|---|
Molecular Formula |
C3H7N2+ |
Molecular Weight |
71.10 g/mol |
IUPAC Name |
propane-1-diazonium |
InChI |
InChI=1S/C3H7N2/c1-2-3-5-4/h2-3H2,1H3/q+1 |
InChI Key |
ZFBDNDJCZXBYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



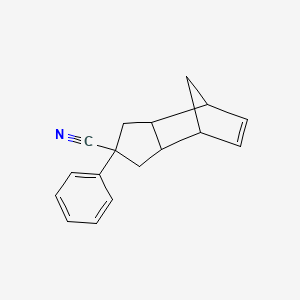
![1,1'-{Sulfinylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14340308.png)
![4-[(E)-(2,5-Dichlorophenyl)diazenyl]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14340316.png)
![4-Acetyl-5-methyl-3,4-dihydrobenzo[f]quinoxalin-6(2H)-one](/img/structure/B14340325.png)
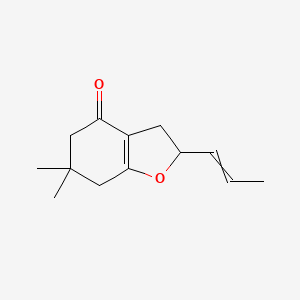
![1-{4-[(tert-Butoxycarbonyl)amino]phenyl}-2-methylpropan-2-yl carbonate](/img/structure/B14340348.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)amino]naphthalene-1,2-dione](/img/structure/B14340355.png)
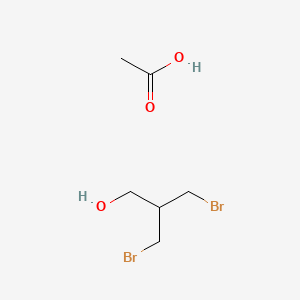
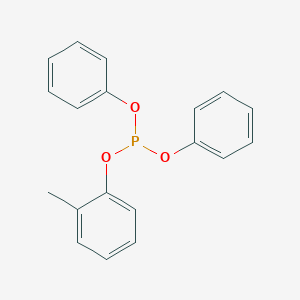

![4-(Dimethylamino)-3-[4-(methylsulfanyl)phenyl]but-3-en-2-one](/img/structure/B14340368.png)
